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Compound of Interest

Compound Name:
1-[(4-Chlorophenyl)sulfonyl]-D-

proline

CAS No.: 910481-88-8

Cat. No.: B13910195

Get Quote

Technical Profile: 1-[(4-Chlorophenyl)sulfonyl]-
D-proline
Executive Summary
1-[(4-Chlorophenyl)sulfonyl]-D-proline is a sulfonamide derivative of D-proline characterized

by a rigid pyrrolidine ring N-functionalized with a 4-chlorobenzenesulfonyl group. Unlike its

naturally occurring L-enantiomer, this D-isomer serves as a critical non-canonical chiral

auxiliary in asymmetric synthesis and a pharmacophore in the design of Matrix

Metalloproteinase (MMP) inhibitors. Its resistance to endogenous proteases and specific

stereochemical orientation makes it a high-value scaffold for peptidomimetic drug discovery,

particularly in targeting MMP-2 and MMP-9 isoforms involved in cancer metastasis.

Chemical Identity & Physiochemical Profile[1][2][3]
[4]
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This compound is often synthesized in situ or on-demand due to its specialized application in

chiral resolution and medicinal chemistry. Researchers should verify identity via the precursor

CAS numbers and stereochemical analysis.

Parameter Technical Specification

Chemical Name 1-[(4-Chlorophenyl)sulfonyl]-D-proline

Synonyms

N-(4-Chlorobenzenesulfonyl)-D-proline; (R)-1-

(4-chlorophenylsulfonyl)pyrrolidine-2-carboxylic

acid

Stereochemistry D-Isomer (R-configuration at C2)

Molecular Formula C₁₁H₁₂ClNO₄S

Molecular Weight 305.73 g/mol

Precursor CAS (Source) D-Proline:4-Chlorobenzenesulfonyl chloride:

SMILES (Isomeric)
OC(=O)[C@@H]1CCCN1S(=O)

(=O)c2ccc(Cl)cc2

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in water (pH dependent)

pKa (Calc.)
~3.6 (Carboxylic acid), Sulfonamide nitrogen is

non-basic

Melting Point
148–152 °C (Typical for crystalline sulfonamide

proline derivatives)

Synthetic Methodology: Schotten-Baumann
Sulfonylation
Objective: Synthesize 1-[(4-Chlorophenyl)sulfonyl]-D-proline with >98% enantiomeric

excess (ee). Rationale: The reaction utilizes Schotten-Baumann conditions (aqueous

base/organic solvent biphasic system) to neutralize the HCl byproduct immediately, preventing

acid-catalyzed racemization of the sensitive D-proline center.
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Reagents & Materials
Substrate: D-Proline (1.0 equiv)

Reagent: 4-Chlorobenzenesulfonyl chloride (1.1 equiv)

Base: 1M NaOH (2.2 equiv) or Na₂CO₃

Solvent: Water / 1,4-Dioxane (1:1 v/v) or Water / THF

Step-by-Step Protocol
Dissolution: In a round-bottom flask, dissolve D-Proline (10 mmol) in 1M NaOH (22 mmol).

Ensure the solution is clear and cooled to 0°C in an ice bath.

Addition: Dissolve 4-Chlorobenzenesulfonyl chloride (11 mmol) in 1,4-Dioxane (10 mL). Add

this solution dropwise to the aqueous proline mixture over 30 minutes, maintaining

temperature <5°C.

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for

4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.

Work-up:

Wash the alkaline solution with Diethyl Ether (2 x 20 mL) to remove unreacted sulfonyl

chloride (organic layer discarded).

Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The product typically

precipitates as a white solid.

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine

organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water to obtain pure white

crystals.

Synthesis Workflow Diagram
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Caption: Step-by-step Schotten-Baumann synthesis workflow for N-sulfonylated D-proline

derivatives.

Structural Analysis & Quality Control
To ensure the integrity of the chiral center and the sulfonamide bond, the following QC

parameters must be met.

Method Expected Signal / Observation

¹H NMR (400 MHz, DMSO-d₆)

δ 7.8–7.6 (m, 4H): Aromatic protons (AA'BB'

system of 4-Cl-Ph). δ 4.1 (dd, 1H): Alpha-proton

of Proline (chiral center). δ 3.4–3.2 (m, 2H):

Delta-protons (N-CH₂). δ 2.0–1.5 (m, 4H):

Beta/Gamma ring protons.

¹³C NMR

Carbonyl (~173 ppm), Aromatic carbons (140–

128 ppm), Alpha-C (~60 ppm), Pyrrolidine ring

carbons.

Mass Spectrometry (ESI)

[M-H]⁻: 304.0 (Negative mode dominant due to

carboxylic acid). Isotope Pattern: Distinct 3:1

ratio for ³⁵Cl/³⁷Cl.

Chiral HPLC

Column: Chiralpak AD-H or OD-H. Mobile

Phase: Hexane/IPA/TFA. Requirement: >98%

ee (Must distinguish from L-isomer impurity).

Applications in Drug Discovery[1][10][12][13][14][15]
A. Matrix Metalloproteinase (MMP) Inhibition
The D-proline scaffold is a validated pharmacophore for designing inhibitors of MMPs,

specifically MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).

Mechanism: The sulfonyl group coordinates with the Zinc (Zn²⁺) ion in the MMP catalytic

active site. The D-proline ring provides a rigid constraint that directs the 4-chlorophenyl

group into the S1' hydrophobic pocket of the enzyme.
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Selectivity: The D-configuration is crucial.[1] Studies indicate that D-proline derivatives often

exhibit distinct selectivity profiles compared to L-isomers, potentially reducing off-target

effects on other metalloproteases.

B. Chiral Resolution & Auxiliaries
Resolving Agent: The compound acts as an acidic chiral resolving agent for racemic amines.

The rigid structure allows for the formation of highly crystalline diastereomeric salts.

Organocatalysis: Used as a catalyst in asymmetric aldol reactions, where the sulfonamide

group acts as a hydrogen bond donor to activate the electrophile.

Mechanism of Action Diagram (MMP Inhibition)
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Caption: Molecular interaction mechanism of the D-proline sulfonamide scaffold within the

MMP active site.

Handling & Safety Profile
While specific toxicological data for this exact derivative may be limited, protocols should be

based on the hazardous nature of its components and the sulfonamide class.
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Hazard Classification:

Skin/Eye Irritant: Precursors (sulfonyl chloride) are corrosive.[2] The final product is likely

an irritant (H315, H319).[3]

Sensitization: Sulfonamides are known sensitizers; handle with care to avoid respiratory or

skin sensitization.

Storage: Store at +2°C to +8°C in a desiccator. Hygroscopic nature of the carboxylic acid

requires protection from moisture.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber

(contains Sulfur and Chlorine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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